4-Bromo-6-ethylquinoline
Description
Significance of Quinolines as Core Heterocyclic Scaffolds in Modern Chemical Research
The quinoline (B57606) ring system, a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern medicinal and materials chemistry. nih.govresearchgate.net Recognized as a "privileged scaffold," this moiety is prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. nih.govnih.govresearchgate.net Its versatile structure has been instrumental in the development of pharmaceuticals across numerous therapeutic areas, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. nih.govorientjchem.orgbohrium.com
The significance of the quinoline scaffold stems from its unique structural and electronic properties. The bicyclic, aromatic nature of the ring system provides a rigid framework that can be strategically functionalized, allowing for precise three-dimensional orientation of substituents to interact with biological targets. orientjchem.org This adaptability has made quinoline and its derivatives a subject of perpetual interest in drug discovery, leading to the development of numerous marketed drugs and candidates in clinical trials. nih.govnih.gov Beyond pharmaceuticals, quinoline-based compounds are integral to the creation of agrochemicals, catalysts, and advanced materials. researchgate.netbohrium.com
Overview of Substituted Quinoline Derivatives: Scope and Impact
The true power of the quinoline scaffold is unlocked through substitution, where the attachment of various functional groups to the core ring system dramatically modulates its chemical and biological properties. orientjchem.orgnih.gov Chemists can systematically alter characteristics such as reactivity, solubility, bioavailability, and target-binding affinity by introducing different substituents at specific positions. orientjchem.org This has led to the creation of extensive libraries of substituted quinoline derivatives, each with tailored functionalities. rsc.org
Halogenated quinolines, for instance, are particularly valuable in synthetic chemistry. nih.govsci-hub.se The presence of a halogen atom, such as bromine or chlorine, not only influences the molecule's bioactivity but also serves as a reactive "handle" for further molecular elaboration through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling. nih.govevitachem.com This allows for the construction of highly complex and diverse molecular architectures from a relatively simple starting material. The impact of these derivatives is widespread, with applications ranging from the design of potent enzyme inhibitors to the synthesis of novel organic electronic materials. researchgate.net
Rationale for Investigating 4-Bromo-6-ethylquinoline within Heterocyclic Chemistry
The specific interest in this compound as a research target lies in its identity as a strategically functionalized synthetic intermediate. The rationale for its investigation is built upon the distinct roles of its three core components: the quinoline scaffold, the bromo substituent, and the ethyl substituent.
The Quinoline Core : As established, this provides a proven and biologically relevant framework. nih.govbohrium.com
The 4-Bromo Group : The bromine atom at position 4 is a key reactive site. Its presence makes the compound an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the straightforward introduction of aryl or vinyl groups, providing a powerful method for building molecular complexity and synthesizing biaryl compounds, which are common motifs in pharmaceutical agents.
The 6-Ethyl Group : The ethyl group at position 6 primarily serves to modify the molecule's physicochemical properties. It increases lipophilicity (fat-solubility) compared to an unsubstituted quinoline, which can be critical for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Therefore, this compound is not typically an end-product itself but rather a valuable building block. It offers a combination of a privileged heterocyclic core with an electronically-tuning alkyl group and a synthetically versatile halogen, making it an ideal precursor for generating diverse libraries of novel quinoline derivatives for screening in drug discovery and materials science research.
Physicochemical and Synthetic Profile
While specific experimental data for this compound is not extensively documented in public literature, its properties and synthetic utility can be inferred from closely related analogues. For context, the properties of 4-Bromo-6-ethyl-2-methylquinoline are presented below.
Table 1: Physicochemical Properties of a Related Compound: 4-Bromo-6-ethyl-2-methylquinoline
| Property | Value | Source |
|---|---|---|
| CAS Number | 1070879-44-5 | sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₂BrN | sigmaaldrich.com |
| Molecular Weight | 250.13 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| SMILES String | CCc1ccc2nc(C)cc(Br)c2c1 | sigmaaldrich.com |
| InChI Key | ALBMSDIUFYWOPN-UHFFFAOYSA-N | sigmaaldrich.com |
Synthetic strategies for achieving the quinoline core are well-established, with classic methods like the Skraup, Doebner-Miller, Combes, and Friedländer reactions providing pathways to the fundamental ring system. researchgate.net The introduction of the specific substituents found in this compound would typically involve a multi-step synthesis. For example, a plausible route could involve the cyclization of a pre-functionalized aniline (B41778), such as 3-ethyl-5-bromoaniline, or the selective halogenation and alkylation of a pre-formed quinoline ring.
The primary research application of this compound is as a versatile building block in organic synthesis. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed coupling reactions, which are fundamental for carbon-carbon bond formation.
Table 2: Role of Substituents in Quinoline Chemistry
| Substituent/Position | Role in Synthesis & Functionality | Representative Reactions/Effects | Source |
|---|---|---|---|
| 4-Halogen (e.g., Bromo) | Reactive handle for further functionalization. | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Nucleophilic Substitution. | evitachem.com |
| 6-Alkyl (e.g., Ethyl) | Modulates lipophilicity, steric, and electronic properties. | Influences solubility and biological membrane permeability. |
| 2/4-Disubstitution | Key pattern for designing novel anti-cancer agents. | Can lead to inhibition of cell proliferation through various mechanisms. | sci-hub.se |
Properties
CAS No. |
1070879-25-2 |
|---|---|
Molecular Formula |
C11H10BrN |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-bromo-6-ethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 |
InChI Key |
KXTAFEQCADQIHS-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=CN=C2C=C1)Br |
Canonical SMILES |
CCC1=CC2=C(C=CN=C2C=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of 4 Bromo 6 Ethylquinoline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system possesses a distinct reactivity pattern towards electrophilic and nucleophilic reagents. The pyridine (B92270) part of the molecule is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C-2 and C-4 positions. firsthope.co.in Conversely, the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution, primarily at the C-5 and C-8 positions. firsthope.co.in
In the case of 4-Bromo-6-ethylquinoline, the bromine atom at the C-4 position further deactivates the pyridine ring towards electrophiles. The ethyl group at the C-6 position is an ortho-, para-directing activating group. Therefore, electrophilic aromatic substitution, such as nitration or sulfonation, would be predicted to occur on the benzene ring, preferentially at the C-5 and C-7 positions, directed by the ethyl group and the general reactivity pattern of the quinoline nucleus.
Nucleophilic aromatic substitution (SNAr) is particularly facile at the C-4 position of the quinoline ring, especially when a good leaving group like bromine is present. firsthope.co.in The nitrogen atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The presence of electron-withdrawing groups can further enhance the rate of nucleophilic substitution. While this compound itself does not have a strong electron-withdrawing group, the inherent electrophilicity of the C-4 position allows for the displacement of the bromide by various nucleophiles.
Table 1: Predicted Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Reagent Type | Predicted Reactive Position(s) | Rationale |
| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, SO₃) | C-5, C-7 | Activation and ortho-, para-direction from the C-6 ethyl group on the electron-rich benzene ring. The pyridine ring is deactivated. |
| Nucleophilic Substitution | Nucleophiles (e.g., RO⁻, R₂NH) | C-4 | The C-4 position is activated towards nucleophilic attack by the ring nitrogen, and bromine is a good leaving group. |
Advanced Cross-Coupling Methodologies for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification. This compound is an excellent substrate for these transformations due to the presence of the C-Br bond at an activated position.
The bromine atom at the C-4 position serves as a highly effective handle for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.gov It is a robust method for forming new C-C bonds and introducing aryl, heteroaryl, or alkyl groups at the C-4 position of the quinoline core. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org It is an efficient method for synthesizing arylalkynes. For this compound, this reaction would install an alkynyl group at the C-4 position, providing a linear, rigid extension to the quinoline scaffold. Copper-free variants of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of vinyl groups at the C-4 position of this compound, which can be further functionalized. The reaction typically proceeds with high stereoselectivity to give the trans isomer. organic-chemistry.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on this compound
| Reaction Name | Coupling Partner | Resulting C-4 Substituent | Key Reagents |
| Suzuki Coupling | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |
| Sonogashira Coupling | R-C≡CH | Alkynyl | Pd Catalyst, Cu(I) salt (optional), Amine Base (e.g., Et₃N) |
| Heck Reaction | R-CH=CH₂ | Alkenyl | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) |
Regioselectivity is a key consideration in the functionalization of substituted quinolines. In this compound, the two primary sites for modification are the C-4 position (via the bromo group) and the C-6 position (via the ethyl group or C-H activation).
The palladium-catalyzed cross-coupling reactions discussed above will occur with high regioselectivity at the C-4 position. The C-Br bond is significantly more reactive towards oxidative addition by palladium catalysts than the C-H bonds of the aromatic ring or the ethyl group. The relative reactivity of halides in these couplings generally follows the order I > Br > Cl, making the C-4 bromo substituent a prime site for reaction. libretexts.org
Functionalization at the C-6 position would require a different synthetic strategy. One possibility involves C-H activation, a modern technique for directly converting C-H bonds into C-C or C-X bonds. However, directing C-H activation to the C-6 position in the presence of a C-4 bromine might be challenging. A more classical approach would be to first perform an electrophilic substitution on the benzene ring, which, as noted in section 3.1, is expected to occur at C-5 or C-7.
Therefore, a sequential functionalization strategy is most viable. First, the C-4 bromine can be selectively transformed using a cross-coupling reaction. Subsequently, transformations of the ethyl group at C-6 or further substitutions on the benzene ring can be explored. This hierarchical reactivity allows for the controlled and regioselective synthesis of complex quinoline derivatives. For instance, in dihaloquinolines, selective coupling at the more reactive halide is a known strategy, highlighting the precise control achievable. libretexts.org
Functional Group Interconversions of Bromine and Ethyl Moieties
Beyond cross-coupling, the bromine and ethyl groups on this compound can undergo a variety of other chemical transformations.
As discussed in section 3.1, the bromine atom at the C-4 position is susceptible to nucleophilic displacement. chemguide.co.uk This reaction provides a direct route to introduce a range of heteroatomic functionalities. Common nucleophiles that can be employed include:
Alkoxides (RO⁻): To form 4-alkoxyquinolines.
Amines (R₂NH): To synthesize 4-aminoquinoline (B48711) derivatives.
Thiols (RSH): To produce 4-thioether-substituted quinolines.
These reactions are typically performed in the presence of a base and often require elevated temperatures. The resulting products are valuable intermediates for further synthetic manipulations.
The ethyl group at the C-6 position also offers opportunities for functionalization. The benzylic protons of the ethyl group are susceptible to radical reactions, and the group can be oxidized.
A common and straightforward transformation is the oxidation of the ethyl group to an acetyl or carboxylic acid group. Treatment of alkyl-substituted quinolines with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the alkyl side chain into a carboxylic acid. firsthope.co.in This would transform this compound into 4-bromoquinoline-6-carboxylic acid, introducing a new functional group that can be used in amide bond couplings or other transformations.
Another potential reaction is benzylic halogenation using reagents like N-bromosuccinimide (NBS), which would introduce a bromine atom at the carbon adjacent to the quinoline ring. This new halide could then be subjected to nucleophilic substitution or elimination reactions, further expanding the synthetic utility of the C-6 position.
Role of this compound as a Versatile Synthetic Intermediate
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the bromine atom at the 4-position and the ethyl group at the 6-position of the quinoline ring system imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis. The bromine atom, being a good leaving group, can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular frameworks.
Building Block in the Synthesis of Complex Heterocyclic Systems
The reactivity of the carbon-bromine bond in this compound makes it an ideal precursor for the synthesis of a variety of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most widely employed transformations is the Suzuki-Miyaura coupling , where the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position of the quinoline core. For instance, coupling this compound with a heterocyclic boronic acid can lead to the formation of novel bi-heterocyclic systems, which are often scaffolds of interest in medicinal chemistry.
Another important reaction is the Heck coupling , which involves the palladium-catalyzed reaction of the aryl bromide with an alkene. This transformation can be utilized to introduce alkenyl side chains, which can subsequently be subjected to further chemical modifications, such as cyclization reactions, to build fused ring systems. The intramolecular Heck reaction, in particular, is a powerful method for the construction of new rings fused to the quinoline core. connectjournals.comorganicreactions.orgwikipedia.orgchim.it
The Sonogashira coupling provides a route to introduce alkyne functionalities by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylquinolines are versatile intermediates that can undergo various transformations, including cycloaddition reactions, to generate fused heterocyclic systems.
Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a variety of amines. This reaction is instrumental in the synthesis of 4-aminoquinoline derivatives, which are prevalent in many biologically active compounds.
The following interactive table summarizes the potential palladium-catalyzed cross-coupling reactions of this compound for the synthesis of complex heterocyclic systems.
| Coupling Reaction | Reactant | Catalyst System | Product Type | Potential Fused Heterocycle |
| Suzuki-Miyaura | Heterocyclic Boronic Acid | Pd(PPh₃)₄ / Base | 4-Heteroaryl-6-ethylquinoline | Pyridinylquinoline |
| Heck (intramolecular) | Alkene-tethered quinoline | Pd(OAc)₂ / Ligand | Fused polycyclic system | Dihydropyridoquinoline |
| Sonogashira | Terminal Alkyne with a heterocyclic moiety | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-6-ethylquinoline | Furopyridine |
| Buchwald-Hartwig | Heterocyclic Amine | Pd₂(dba)₃ / Ligand | 4-(Hetero-anilino)-6-ethylquinoline | Indoloquinoline |
Precursor for Advanced Molecular Architectures
Beyond the synthesis of fused heterocyclic systems, this compound serves as a key precursor for the construction of advanced and complex molecular architectures. The strategic functionalization at the 4-position can be leveraged to build elaborate structures with potential applications in materials science and as bioactive molecules.
Palladium-catalyzed cascade reactions initiated from this compound can lead to the rapid assembly of polycyclic systems. nih.govnih.gov For instance, a sequence involving an initial intermolecular coupling followed by an intramolecular cyclization can efficiently generate complex scaffolds from simple starting materials. These cascade reactions offer a high degree of atom economy and can be designed to create multiple bonds and stereocenters in a single operation.
The versatility of this compound is further highlighted by its potential use in the synthesis of macrocycles and other topologically complex molecules. By employing di-functional coupling partners in reactions such as the Suzuki or Sonogashira coupling, it is possible to construct large ring systems incorporating the quinoline moiety.
Moreover, the introduction of specific functional groups through the transformations described above can lead to the development of molecules with tailored electronic and photophysical properties. For example, the incorporation of extended π-conjugated systems through successive coupling reactions could yield novel materials for organic electronics.
The following table outlines potential synthetic pathways from this compound to advanced molecular architectures.
| Reaction Type | Coupling Partner | Resulting Architecture | Potential Application |
| Cascade Reaction | Diene | Polycyclic aromatic system | Organic semiconductor |
| Macrocyclization (Suzuki) | DIBoronic acid | Quinoline-containing macrocycle | Host-guest chemistry |
| Iterative Sonogashira Coupling | Di-alkyne | Extended π-conjugated system | Molecular wire component |
Advanced Spectroscopic Characterization and Computational Analysis
High-Resolution NMR Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is the cornerstone for determining the precise molecular structure of organic compounds in solution.
For 4-Bromo-6-ethylquinoline, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) core would appear in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns (doublets, triplets, singlets) dictated by their position relative to the nitrogen atom, the bromine atom, and the ethyl group. The protons of the ethyl group (-CH₂CH₃) would exhibit characteristic signals in the upfield region, with the methylene (B1212753) (-CH₂) protons appearing as a quartet and the methyl (-CH₃) protons as a triplet, due to spin-spin coupling.
¹³C NMR spectroscopy would complement this by providing a signal for each unique carbon atom. The chemical shifts would differentiate the carbons of the quinoline rings from those of the ethyl substituent. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity.
However, a review of published scientific literature did not yield specific, experimentally determined ¹H or ¹³C NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table is based on general principles of NMR spectroscopy, as specific experimental data for this compound is not available in the cited literature.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |
| Ethyl Group (-CH₂) | ~2.8 (quartet) | ~25 - 35 |
| Ethyl Group (-CH₃) | ~1.3 (triplet) | ~10 - 20 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. Techniques like Electron Ionization (EI) MS are commonly used for volatile organic compounds.
In the mass spectrum of this compound (C₁₁H₁₀BrN), the molecular ion peak (M⁺) would be expected to appear as a characteristic doublet with a 1:1 intensity ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This doublet would confirm the presence of a single bromine atom in the molecule. The fragmentation pattern would likely involve the loss of the ethyl group ([M-C₂H₅]⁺) or cleavage of the quinoline ring system. The loss of a bromine radical or HBr could also be observed.
Despite the utility of this technique, specific experimental mass spectrometry data, including fragmentation patterns for this compound, were not found in a review of the available scientific literature. Predicted mass spectrometry data for related compounds, such as 4-bromo-6-ethyl-2-methylquinoline, is available in databases, but does not represent the specific compound of interest uni.lu.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically above 3000 cm⁻¹.
Aliphatic C-H stretching of the ethyl group: Just below 3000 cm⁻¹.
C=C and C=N stretching vibrations of the quinoline ring: In the 1600-1450 cm⁻¹ region.
C-H bending vibrations: In the fingerprint region (below 1400 cm⁻¹).
C-Br stretching: A low-frequency band, typically in the 600-500 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the quinoline ring system. However, specific experimental IR and Raman spectra for this compound are not available in the surveyed literature.
Table 2: Expected IR Absorption Bands for this compound (Note: This table is based on typical frequency ranges for organic functional groups, as specific experimental data for this compound is not available in the cited literature.)
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch (Ethyl) | < 3000 |
| Aromatic C=C/C=N Stretch (Quinoline Ring) | 1600 - 1450 |
| C-Br Stretch | 600 - 500 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as π-stacking, which are crucial for understanding the material's properties.
For this compound, an X-ray crystal structure would confirm the planarity of the quinoline ring system and determine the conformation of the ethyl group relative to the ring. A search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound.
Computational Chemistry Studies on Molecular Structure and Reactivity
In the absence of experimental data, computational chemistry provides a powerful means to predict the properties of molecules. Quantum chemical methods can be used to calculate molecular geometries, electronic structures, spectroscopic properties, and reactivity parameters.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), could be used to optimize the geometry of this compound, predicting bond lengths and angles. Such calculations would also yield information about the distribution of electron density, the molecular electrostatic potential (MEP) map, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity dergipark.org.tr. While DFT studies have been performed on various quinoline derivatives to analyze their structure and vibrational spectra, no specific computational studies focused on this compound were identified in the literature search nih.govresearchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules. This method is employed to predict the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions between molecular orbitals. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λₘₐₓ) corresponding to π-π* transitions within the aromatic quinoline system. As with other computational methods, no specific TD-DFT studies for this compound have been reported in the scientific literature.
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)
A Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that illustrates the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, one would theoretically expect the nitrogen atom to be a region of negative potential due to its lone pair of electrons, making it a likely site for electrophilic attack. The bromine atom, being electronegative, would also influence the electron distribution.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides insight into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Without specific computational studies on this compound, no data tables for MEP values or HOMO-LUMO energies can be generated.
Theoretical Insights into Reaction Mechanisms and Regioselectivity
Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions. For substituted quinolines, these studies can predict the most likely positions for electrophilic or nucleophilic substitution.
In the case of this compound, computational analysis would be necessary to determine how the bromo and ethyl substituents influence the electron density of the quinoline ring system. This would, in turn, dictate the preferred sites for various reactions. For instance, electrophilic aromatic substitution on the quinoline ring is generally predicted to occur on the benzene (B151609) ring portion. However, the precise location (e.g., C5 or C8 versus other positions) would be influenced by the directing effects of the existing substituents. Similarly, the reactivity of the bromine atom at the C4 position, for example in palladium-catalyzed cross-coupling reactions, could be theoretically modeled.
As no specific theoretical studies on the reaction mechanisms and regioselectivity of this compound have been published, a detailed analysis and predictive data cannot be provided.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for Substituted Quinolines
The synthesis of the quinoline (B57606) scaffold is a cornerstone of heterocyclic chemistry, traditionally reliant on classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comresearchgate.net However, these methods often require harsh conditions, hazardous reagents, and can generate significant waste. ijpsjournal.comacs.org Consequently, a major thrust of modern research is the development of "green" and sustainable synthetic protocols that offer high atom economy, utilize environmentally benign solvents and catalysts, and are energy-efficient. researchgate.netijpsjournal.com
Key advancements in this area include:
Catalyst Innovation: There is a significant shift towards using non-toxic, reusable, and cost-effective catalysts. This includes earth-abundant metals like iron and copper, as well as metal-free approaches. ijpsjournal.comnih.gov Nanocatalysts are gaining prominence due to their high surface area and reactivity, enabling reactions under milder conditions and often in solvent-free systems. nih.gov For instance, titanium nanoparticles (TiO2 NP) have been used effectively in Friedlander hetero-annulation reactions. researchgate.net
Energy-Efficient Techniques: Microwave (MW) and ultrasound-assisted syntheses are being increasingly explored to accelerate reaction times, reduce energy consumption, and improve yields. tandfonline.comijpsjournal.com Microwave irradiation, particularly in solvent-free or aqueous media, has proven effective for various quinoline syntheses, offering a greener alternative to conventional heating. tandfonline.comacs.org
Acceptorless Dehydrogenative Coupling (ADC): This strategy is one of the most advanced methods for accessing N-heterocycles. rsc.org It involves the coupling of readily available alcohols and amines, releasing hydrogen gas as the only byproduct, which represents a highly atom-economical and clean approach. rsc.orgnih.gov Nickel-catalyzed ADC processes have been successfully used to produce a wide range of polysubstituted quinolines. organic-chemistry.org
Use of Green Solvents: A significant effort is being made to replace hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids. tandfonline.com In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. researchgate.netacs.org
Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow the construction of complex molecules like quinolines in a single step from multiple starting materials. nih.gov This approach inherently increases efficiency and reduces waste compared to multi-step syntheses. nih.govrsc.org
The table below summarizes some of the green and sustainable methods being developed for quinoline synthesis.
| Synthetic Strategy | Catalyst Example | Energy Source | Solvent | Key Advantages |
| Friedländer Annulation | Titanium Nanoparticles (TiO2 NP) researchgate.net | Conventional Heating | Solvent-free | Reusable catalyst, high yield. researchgate.net |
| Doebner-von Miller Reaction | Strong Acid (in flow reactor) | Conventional Heating | Water | Rapid, green route, high yield. nih.gov |
| Cascade Reactions | Copper Sulphate-D-glucose tandfonline.com | Conventional Heating | Water-Ethanol | Eco-efficient, affordable catalyst. tandfonline.com |
| Microwave-Assisted Synthesis | Ammonium Acetate tandfonline.com | Microwave (100°C) | Water | Short reaction time (10-15 min), high yield. tandfonline.com |
| Dehydrogenative Coupling | Nickel-based complexes organic-chemistry.org | Conventional Heating | Toluene | High atom economy, use of readily available starting materials. organic-chemistry.org |
Exploration of 4-Bromo-6-ethylquinoline in Catalysis and Materials Science
While extensive research has focused on the biological applications of quinoline derivatives, their potential in catalysis and materials science is a burgeoning field. nih.govmdpi.com Halogenated quinolines, such as this compound, are particularly valuable as versatile intermediates. The presence of the bromine atom at the 4-position provides a reactive site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of more complex molecular architectures. mdpi.comossila.com
Potential Applications in Catalysis: Quinoline derivatives can act as ligands, coordinating with metal centers to form complexes that catalyze a variety of organic transformations. mdpi.comresearchgate.net The nitrogen atom in the quinoline ring is a key coordination site. The electronic properties of the quinoline ligand, which can be tuned by substituents like the bromo and ethyl groups in this compound, can influence the stability and catalytic activity of the resulting metal complex. mdpi.com For example, copper-quinoline complexes have been shown to effectively catalyze the oxidation of catechol to o-quinone, a process with various industrial applications. mdpi.com The electron density at the nitrogen atom, influenced by the substituents, plays a crucial role in the formation and stability of these catalytic complexes. mdpi.com
Potential Applications in Materials Science: The rigid, planar, and aromatic structure of the quinoline ring system makes it an attractive building block for advanced materials. researchgate.net Quinoline derivatives are being investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): The aromatic nature of compounds like this compound makes them suitable for creating dyes and materials used in OLEDs and solar cells. ossila.com
Corrosion Inhibitors: The ability of the quinoline nitrogen to coordinate with metal surfaces makes its derivatives effective corrosion inhibitors for various metals and alloys. mdpi.com
Sensors: Functionalized quinolines can be designed to act as fluorescent sensors for detecting specific metal ions or other analytes. researchgate.net
The exploration of this compound in these areas is still in its early stages, but its structural features suggest it could be a valuable precursor for creating novel catalysts and functional materials.
Interdisciplinary Research Integrating Advanced Computational Methods with Experimental Synthesis
The synergy between experimental organic synthesis and advanced computational chemistry has become a powerful tool for understanding and developing new chemical reactions. grnjournal.usrsc.org Computational methods, particularly Density Functional Theory (DFT), are increasingly used to elucidate complex reaction mechanisms, predict the stability of intermediates and transition states, and guide the design of more efficient synthetic routes for quinolines. grnjournal.usresearchgate.net
This interdisciplinary approach offers several advantages:
Mechanism Elucidation: Computational chemistry can map out detailed reaction pathways, providing insights into bond-forming and bond-breaking steps that are often difficult to probe experimentally. grnjournal.usacs.org This understanding can help chemists optimize reaction conditions, such as temperature, solvent, and catalyst choice, to improve yields and selectivity. smu.edu For example, computational studies can uncover the nuanced mechanisms of reactions like the Gould-Jacobs reaction for quinoline synthesis. tandfonline.com
Catalyst Design: By modeling the interaction between a catalyst and reactants, researchers can predict which catalyst structures will be most effective for a given transformation. mdpi.com This in-silico screening can significantly reduce the time and resources required for experimental catalyst development. researchgate.net
Predicting Molecular Properties: Computational tools can calculate the electronic and structural properties of novel quinoline derivatives before they are synthesized. mdpi.comacs.org This is valuable in materials science for predicting properties like frontier molecular orbital (FMO) energies, which are relevant to applications in electronics. mdpi.com
The integration of these computational techniques with practical laboratory work creates a feedback loop where experimental results can validate and refine theoretical models, while computational predictions guide future experimental design. rsc.org This approach is crucial for accelerating the discovery of novel, sustainable synthetic methods and for the rational design of new quinoline-based materials and catalysts.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Bromo-6-ethylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of 6-ethylquinoline using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. For example, bromination at the 4-position can be achieved by optimizing temperature (70–90°C) and solvent polarity (e.g., CCl₄ or DMF) to minimize side products . Reaction monitoring via TLC or HPLC is critical to isolate the product with ≥95% purity. Yield improvements (60–80%) are reported using Pd-catalyzed cross-coupling for ethyl group retention .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns. For instance, the ethyl group at C6 shows a triplet (~1.3 ppm) and quartet (~2.9 ppm) in ¹H NMR, while the bromine at C4 deshields adjacent protons (δ 8.1–8.5 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular geometry and purity .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for antimalarial and anticancer agents. Its bromine atom facilitates Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, enhancing target binding. For example, coupling with boronic acids under Pd(PPh₃)₄ catalysis generates derivatives tested against Plasmodium falciparum (IC₅₀: 0.2–1.8 µM) .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The ethyl group at C6 introduces steric hindrance, directing coupling reactions to the C4 bromine. Computational studies (DFT) show that electron-withdrawing bromine lowers the LUMO energy at C4, favoring oxidative addition in Pd-mediated couplings. Contrastingly, competing reactions at C2 are suppressed due to steric clashes . Kinetic studies using in situ IR spectroscopy reveal faster activation at C4 under Suzuki conditions (TOF: 120 h⁻¹) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial potency (e.g., MIC variations from 2–32 µg/mL) arise from assay conditions. Standardizing broth microdilution (CLSI guidelines) and controlling bacterial inoculum size (5×10⁵ CFU/mL) reduce variability . Meta-analysis of SAR data shows that ethyl substitution enhances lipophilicity (logP: 3.2), improving membrane permeability but reducing aqueous solubility, which must be balanced via prodrug strategies .
Q. How can crystallization challenges for this compound derivatives be addressed for X-ray diffraction studies?
- Methodological Answer : Slow vapor diffusion using ethyl acetate/hexane (1:3) at 4°C produces single crystals. For halogen-bonded derivatives (e.g., with iodine), synchrotron radiation resolves weak interactions (C–Br···π distances: 3.4–3.6 Å). Cryocooling (100 K) minimizes thermal motion artifacts, enabling precise charge-density analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
